molecular formula C12H8N4O3S B12740036 Benzenediazonium, 4-((4-sulfophenyl)azo)-, inner salt CAS No. 65036-56-8

Benzenediazonium, 4-((4-sulfophenyl)azo)-, inner salt

Cat. No.: B12740036
CAS No.: 65036-56-8
M. Wt: 288.28 g/mol
InChI Key: SKERSVOOCUCYLU-UHFFFAOYSA-N
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Description

Benzenediazonium, 4-((4-sulfophenyl)azo)-, inner salt is a diazonium compound that is widely used in various scientific and industrial applications. This compound is known for its vibrant color and is often used as a dye. Its molecular formula is C12H8N4O3S .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenediazonium, 4-((4-sulfophenyl)azo)-, inner salt typically involves the diazotization of aniline derivatives followed by azo coupling reactions. The process begins with the diazotization of 4-aminobenzenesulfonic acid using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with a suitable aromatic compound to form the azo dye .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 4-((4-sulfophenyl)azo)-, inner salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenediazonium, 4-((4-sulfophenyl)azo)-, inner salt has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.

    Industry: Widely used as a dye in textiles, paper, and leather industries

Mechanism of Action

The mechanism of action of Benzenediazonium, 4-((4-sulfophenyl)azo)-, inner salt involves its ability to form stable azo bonds with various substrates. The diazonium group is highly reactive and can undergo coupling reactions with aromatic compounds, leading to the formation of azo dyes. These reactions are facilitated by the presence of electron-donating groups on the aromatic ring, which stabilize the transition state and enhance the reaction rate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenediazonium, 4-((4-sulfophenyl)azo)-, inner salt is unique due to its inner salt structure, which provides stability and distinct reactivity compared to its analogs. This stability makes it particularly useful in various applications where other diazonium compounds might be less effective.

Properties

CAS No.

65036-56-8

Molecular Formula

C12H8N4O3S

Molecular Weight

288.28 g/mol

IUPAC Name

4-[(4-diazoniophenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C12H8N4O3S/c13-14-9-1-3-10(4-2-9)15-16-11-5-7-12(8-6-11)20(17,18)19/h1-8H

InChI Key

SKERSVOOCUCYLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])[N+]#N

Origin of Product

United States

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